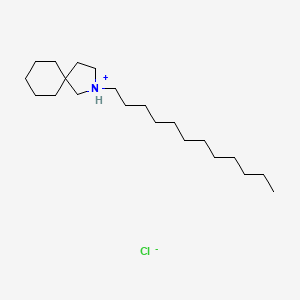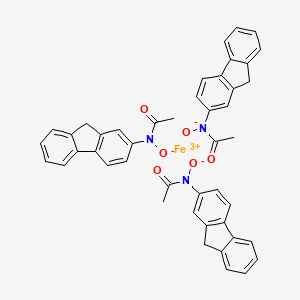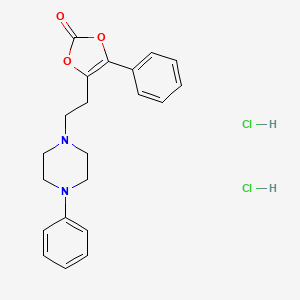
1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound with a unique structure that includes a dioxolone ring, phenyl groups, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxolone ring, the introduction of phenyl groups, and the attachment of the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.
Substitution: The phenyl and piperazine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The phenyl and piperazine groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxol-2-one, 4-(4-(methylthio)phenyl)-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride
- 4-Phenyl-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one dihydrochloride
Uniqueness
Compared to similar compounds, 1,3-Dioxol-2-one, 4-phenyl-5-(2-(4-phenyl-1-piperazinyl)ethyl)-, dihydrochloride may exhibit unique properties due to the specific arrangement of its functional groups
Properties
CAS No. |
71923-00-7 |
|---|---|
Molecular Formula |
C21H24Cl2N2O3 |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-phenyl-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one;dihydrochloride |
InChI |
InChI=1S/C21H22N2O3.2ClH/c24-21-25-19(20(26-21)17-7-3-1-4-8-17)11-12-22-13-15-23(16-14-22)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H |
InChI Key |
UJPXDKBMHSHDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


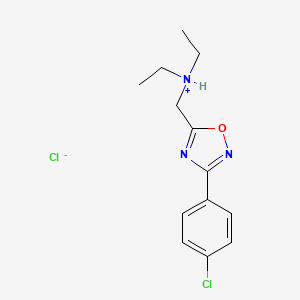

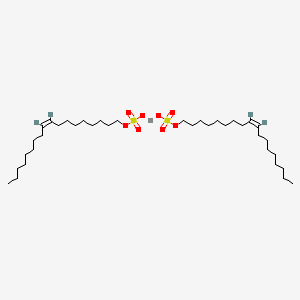
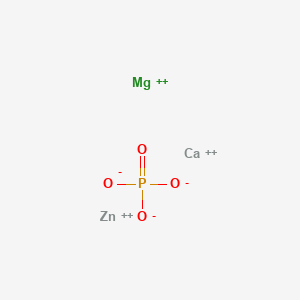
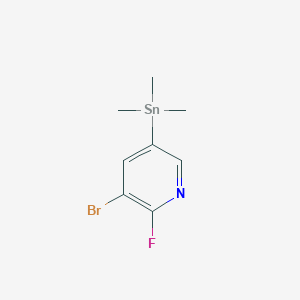

![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

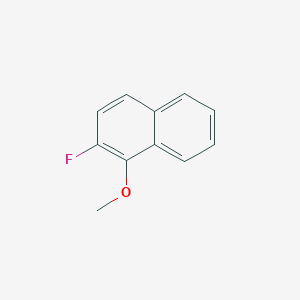
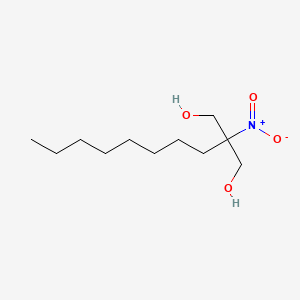

![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
